
Atorvastatin strontium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atorvastatin strontium is a compound derived from atorvastatin, a widely used statin medication primarily prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the biosynthesis of cholesterol in the liver . The strontium salt form of atorvastatin is explored for its potential enhanced bioavailability and therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin strontium involves the reaction of atorvastatin with strontium salts under controlled conditions. The process typically includes the following steps:
Formation of Atorvastatin Calcium: Atorvastatin is first synthesized and converted into its calcium salt form.
Exchange Reaction: The calcium salt of atorvastatin is then reacted with a strontium salt (e.g., strontium chloride) in an aqueous medium to form this compound.
Purification: The resulting compound is purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as wet granulation and solvent evaporation are commonly employed to achieve uniform distribution and optimal bioavailability .
Analyse Chemischer Reaktionen
Types of Reactions: Atorvastatin strontium undergoes various chemical reactions, including:
Oxidation: Atorvastatin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in atorvastatin, potentially altering its pharmacological properties.
Substitution: Substitution reactions involving the exchange of functional groups can occur, affecting the compound’s stability and efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed: The major products formed from these reactions include various atorvastatin derivatives and degradation products, which are analyzed to ensure the stability and efficacy of the compound .
Wissenschaftliche Forschungsanwendungen
Atorvastatin strontium has a wide range of scientific research applications, including:
Wirkmechanismus
Atorvastatin strontium exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. As a result, the liver increases the expression of low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL cholesterol from the bloodstream . Additionally, atorvastatin has anti-inflammatory effects by modulating the NLRP3 inflammasome and toll-like receptor pathways .
Vergleich Mit ähnlichen Verbindungen
- Simvastatin
- Pravastatin
- Rosuvastatin
- Lovastatin
Comparison: Atorvastatin strontium is unique due to its enhanced bioavailability and potential therapeutic benefits compared to other statins. It has a higher dose-potency ratio and is effective in reducing LDL cholesterol levels and cardiovascular risk . Unlike some other statins, this compound may offer improved patient adherence and persistence due to its favorable pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
1072903-92-4 |
|---|---|
Molekularformel |
C66H68F2N4O10Sr |
Molekulargewicht |
1202.9 g/mol |
IUPAC-Name |
strontium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O5.Sr/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1 |
InChI-Schlüssel |
GPNFRRPXCRWXHN-MNSAWQCASA-L |
Isomerische SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Sr+2] |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


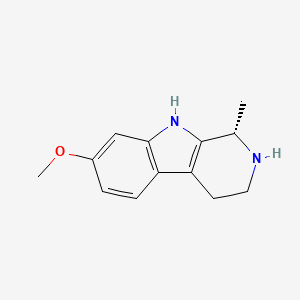
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
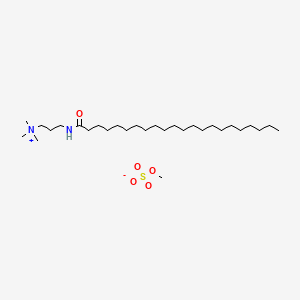
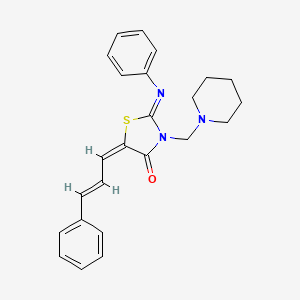
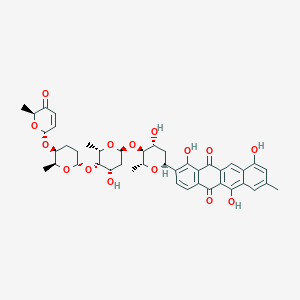
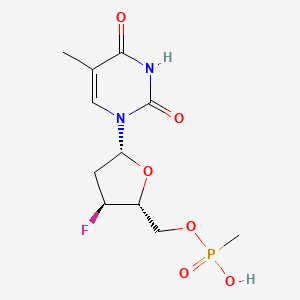
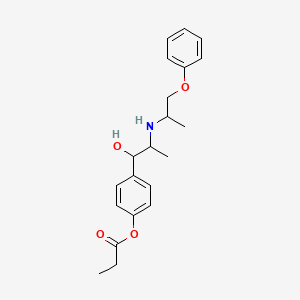
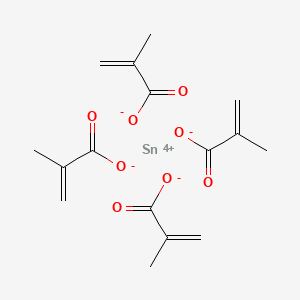
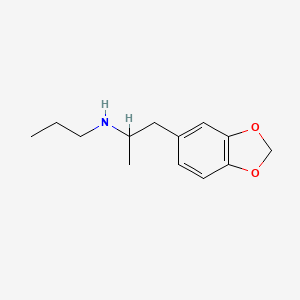
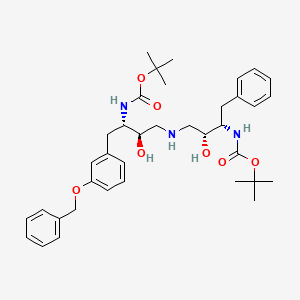
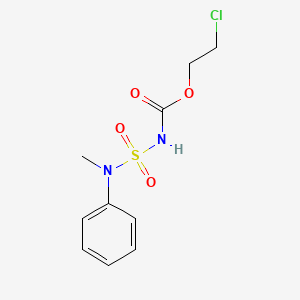

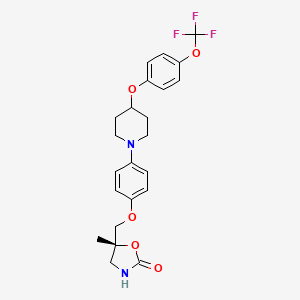
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
